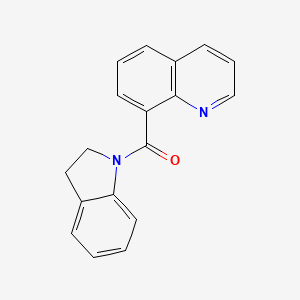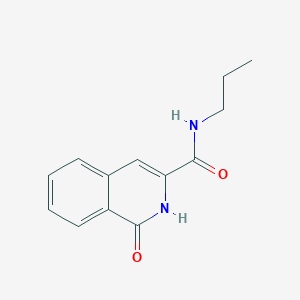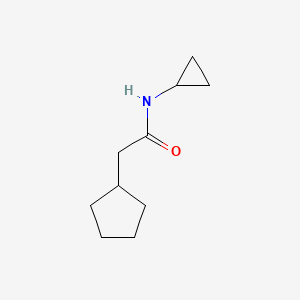
4-acetyl-N-cycloheptyl-1-methylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetyl-N-cycloheptyl-1-methylpyrrole-2-carboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of pyrrole carboxamides. It has been extensively studied for its potential therapeutic applications in various fields such as pain management, addiction, and inflammation.
Scientific Research Applications
A-836,339 has been extensively studied for its potential therapeutic applications in various fields such as pain management, addiction, and inflammation. It has been shown to have significant analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of opioids, cocaine, and nicotine, suggesting its potential use in addiction treatment. Additionally, A-836,339 has been shown to have anti-inflammatory effects in animal models of inflammation.
Mechanism of Action
A-836,339 acts as a selective agonist of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed in immune cells and have been implicated in the regulation of pain, inflammation, and immune function. Activation of CB2 receptors by A-836,339 leads to the inhibition of inflammatory mediators and the modulation of pain signaling pathways.
Biochemical and Physiological Effects:
A-836,339 has been shown to have significant analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of opioids, cocaine, and nicotine, suggesting its potential use in addiction treatment. Additionally, A-836,339 has been shown to have anti-inflammatory effects in animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of A-836,339 is its selectivity for CB2 receptors, which reduces the risk of off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and animal models used. Additionally, the exact mechanism of action of A-836,339 is not fully understood, which may limit its clinical applications.
Future Directions
For research on A-836,339 include the investigation of its potential therapeutic applications in various fields such as pain management, addiction, and inflammation. Additionally, the development of more potent and selective CB2 agonists may lead to the discovery of new treatments for these conditions. The use of A-836,339 in combination with other drugs may also enhance its therapeutic effects. Finally, the elucidation of the exact mechanism of action of A-836,339 may lead to the discovery of new targets for drug development.
Synthesis Methods
The synthesis of A-836,339 involves the reaction of N-cycloheptyl-1-methylpyrrole-2-carboxamide with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 4-acetyl-N-cycloheptyl-1-methylpyrrole-2-carboxamide as the final product. The purity and yield of the compound can be improved by recrystallization and chromatographic techniques.
properties
IUPAC Name |
4-acetyl-N-cycloheptyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-11(18)12-9-14(17(2)10-12)15(19)16-13-7-5-3-4-6-8-13/h9-10,13H,3-8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVGAJCQIQQODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-cycloheptyl-1-methylpyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,7aS)-N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]-7a-methyl-5-oxo-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7472800.png)










![N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopentanecarboxamide](/img/structure/B7472889.png)

![2,3-Dihydroindol-1-yl-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7472911.png)